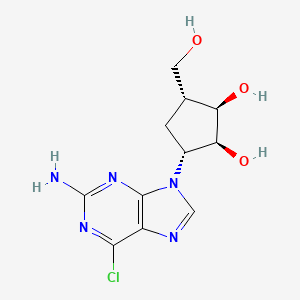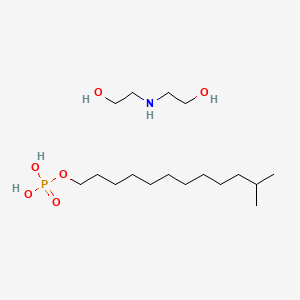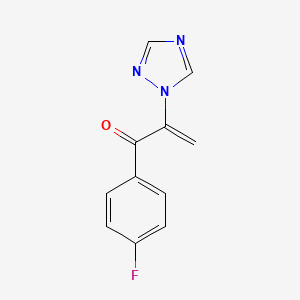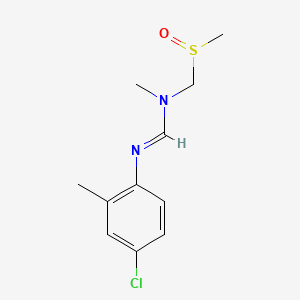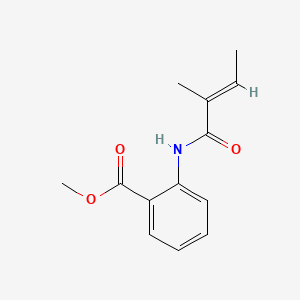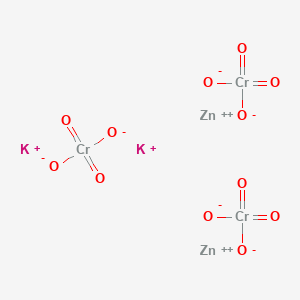
Chromic acid, potassium zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid, potassium zinc salt is a compound that combines the properties of chromic acid with potassium and zinc. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications. It is typically encountered in the form of a crystalline solid and is highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromic acid, potassium zinc salt can be synthesized through the reaction of potassium dichromate with zinc sulfate in an acidic medium. The reaction typically involves dissolving potassium dichromate and zinc sulfate in water, followed by the addition of sulfuric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chromic acid, potassium zinc salt undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include sulfuric acid and hydrogen peroxide. These reactions are typically carried out at elevated temperatures to enhance the reaction rate.
Reduction Reactions: Zinc and sulfuric acid are often used as reducing agents. The reactions are usually conducted in aqueous solutions.
Substitution Reactions: Various organic and inorganic reagents can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Major products include chromium(III) compounds and various oxidized organic compounds.
Reduction: Products include chromium(II) compounds and elemental zinc.
Substitution: Products vary widely based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chromic acid, potassium zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in certain medical treatments and diagnostic procedures.
Industry: Utilized in the manufacturing of pigments, coatings, and other materials requiring strong oxidizing agents.
Wirkmechanismus
The mechanism of action of chromic acid, potassium zinc salt primarily involves its ability to act as an oxidizing agent. It facilitates the transfer of oxygen atoms to other compounds, thereby oxidizing them. This process often involves the formation of intermediate species, such as chromate and dichromate ions, which play a crucial role in the overall reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dichromate
- Chromium trioxide
- Potassium chromate
Comparison
Chromic acid, potassium zinc salt is unique in its combination of potassium, zinc, and chromic acid, which imparts specific properties not found in other similar compounds. For example, potassium dichromate and chromium trioxide are also strong oxidizing agents, but they do not contain zinc, which can influence the reactivity and applications of the compound. Potassium chromate, on the other hand, is less commonly used as an oxidizing agent compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
41189-36-0 |
|---|---|
Molekularformel |
Cr3K2O12Zn2 |
Molekulargewicht |
556.9 g/mol |
IUPAC-Name |
dipotassium;dizinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/3Cr.2K.12O.2Zn/q;;;2*+1;;;;;;;6*-1;2*+2 |
InChI-Schlüssel |
CRXJJBNLTGHJPB-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



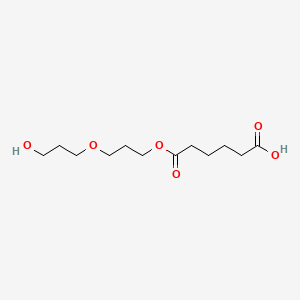

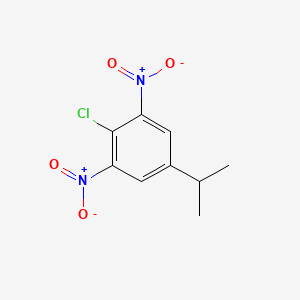

![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
